molecular formula C12H12F3NO3S2 B2358753 3,3,3-trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide CAS No. 2034486-68-3

3,3,3-trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide

Cat. No. B2358753
M. Wt: 339.35
InChI Key: MIDMXGMIYIJJGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which are essential components of this compound, involves the functionalization of the thiophene ring and heterocyclizations . Direct fluorination of thiophene with molecular fluorine is one method, but it’s not selective due to the extreme reactivity of molecular fluorine . Another approach involves the use of gaseous SF3+, a gentle and effective electrophilic monofluorinating reagent for five-membered heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide group. The thiophene and furan rings contribute to the compound’s unique properties.

Scientific Research Applications

  • Synthesis and Cyclocondensation The compound “3,3,3-trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide” can be synthesized through acylation of 1,1-dimethoxy-1- (thien-2-yl)propane with trifluoroacetic anhydride . It can undergo reactions with hydroxylamine and hydrazine . This process is used in the field of organic chemistry for the synthesis of new compounds .

  • Pharmaceuticals and Natural Products Thiophenes, which are part of the structure of this compound, are abundant in pharmaceuticals and natural products . They are useful intermediates for preparing novel conducting polymers and nonlinear optical materials as well as for isosteric replacement of phenyl groups in medicinal chemistry .

  • Biological Potential of Indole Derivatives Indole derivatives, which this compound could potentially be classified as, have diverse biological activities . They have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

  • Fire-Fighting Measures While not a direct application of the compound, its properties can be important in fire-fighting measures . Understanding the chemical properties of substances is crucial in emergency situations.

  • Synthesis of Other Compounds The compound can be used in the synthesis of other complex compounds . For example, it can be used in the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride .

  • Development of New Therapeutic Possibilities Indole derivatives, which this compound could potentially be classified as, have diverse biological activities . They have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This creates interest among researchers to synthesize a variety of indole derivatives .

Safety And Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, avoiding dust formation, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

3,3,3-trifluoro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3S2/c13-12(14,15)4-6-21(17,18)16-7-10-1-2-11(19-10)9-3-5-20-8-9/h1-3,5,8,16H,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDMXGMIYIJJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(O2)CNS(=O)(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide

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